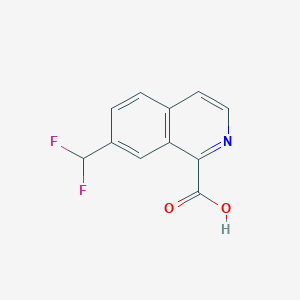
7-(Difluoromethyl)isoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethyl)isoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C11H7F2NO2 and a molecular weight of 223.18 g/mol . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 7-(Difluoromethyl)isoquinoline-1-carboxylic acid can be achieved through several routes. One common method involves the reaction of isoquinoline derivatives with difluoromethylating agents. The process typically requires the presence of a catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
7-(Difluoromethyl)isoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoquinoline ring are replaced by other groups.
Scientific Research Applications
7-(Difluoromethyl)isoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
7-(Difluoromethyl)isoquinoline-1-carboxylic acid can be compared with other isoquinoline derivatives, such as:
Isoquinoline-1-carboxylic acid: Similar in structure but lacks the difluoromethyl group, which may result in different biological activities and chemical properties.
4-Quinolinecarboxylic acid: Another related compound with a quinoline core, differing in the position of the carboxylic acid group and the presence of the difluoromethyl group.
Quinaldic acid: A quinoline derivative with distinct chemical properties and applications.
The presence of the difluoromethyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H7F2NO2 |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
7-(difluoromethyl)isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO2/c12-10(13)7-2-1-6-3-4-14-9(11(15)16)8(6)5-7/h1-5,10H,(H,15,16) |
InChI Key |
HHGGBVILLVMRPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


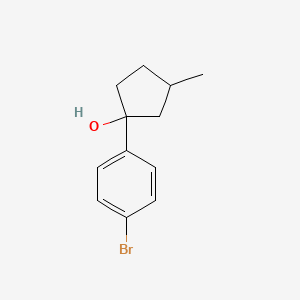

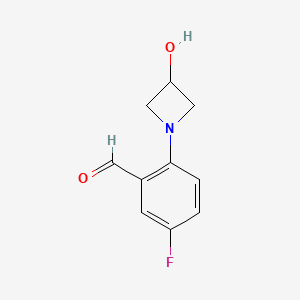


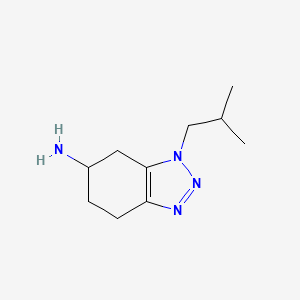
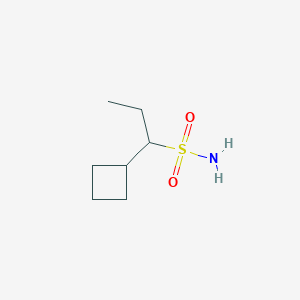
![4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B15257892.png)
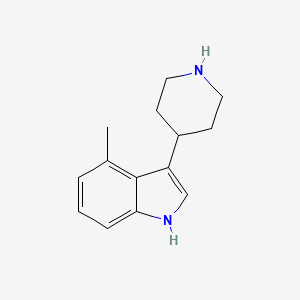
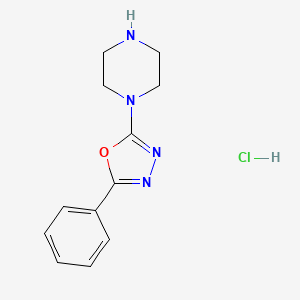
![1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B15257935.png)

![5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid](/img/structure/B15257940.png)
![6-(Pyrrolidin-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B15257943.png)
